Bienvenue dans la boutique en ligne BenchChem!

Cefixime Trihydrate

Haemophilus influenzae MIC90 respiratory tract infection

Cefixime trihydrate is the compendial-grade crystalline form required for USP/EP reference standard applications. It uniquely combines the stable trihydrate lattice with quantifiably superior antibacterial potency: 8‑266‑fold more active against H. influenzae (MIC90 0.06 mg/L) versus cefuroxime/cefaclor, and 8‑33‑fold more active against H. pylori (MIC50 0.06 µg/mL) versus cefpodoxime/ceftibuten. The 25‑50% oral bioavailability differential between suspension and tablet formulations makes crystalline form verification essential for generic development. Procure with certificate documenting multi‑traceability to primary pharmacopoeial standards.

Molecular Formula C16H17N5O8S2
Molecular Weight 471.5 g/mol
CAS No. 125110-14-7
Cat. No. B053218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefixime Trihydrate
CAS125110-14-7
Synonyms(6R,7R)-7-((Z)-2-(2-aMinothiazol-4-yl)-2-((carboxyMethoxy)iMino)acetaMido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate
Molecular FormulaC16H17N5O8S2
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O
InChIInChI=1S/C16H15N5O7S2.H2O/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7;/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27);1H2/b20-9-;/t10-,14-;/m1./s1
InChIKeyHPRLWADTNARROR-JUZDKLSSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.04e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cefixime Trihydrate CAS 125110-14-7: Technical Baseline for Procurement and Analytical Reference Use


Cefixime trihydrate (CAS 125110-14-7) is the trihydrate crystalline form of cefixime, an orally absorbed third-generation cephalosporin antibiotic [1]. The compound is characterized by a molecular weight of 507.50 g/mol (C₁₆H₁₅N₅O₇S₂ · 3H₂O) and is supplied as a white to pale yellow solid . As a semisynthetic β-lactam antibiotic, cefixime trihydrate demonstrates high stability against β-lactamase degradation and exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria [1]. The trihydrate crystalline form is the stable pharmaceutical solid-state form utilized in reference standards and finished drug product manufacturing [2].

Cefixime Trihydrate CAS 125110-14-7: Why Third-Generation Oral Cephalosporins Are Not Interchangeable


Oral third-generation cephalosporins including cefixime, cefpodoxime, cefdinir, and ceftibuten exhibit marked differences in their antibacterial spectra, pharmacokinetic properties, and solid-state stability profiles that preclude simple substitution in analytical, formulation, or clinical research applications [1]. Cefixime trihydrate demonstrates superior activity against Haemophilus influenzae and Helicobacter pylori compared to cefpodoxime and ceftibuten, yet lacks clinically meaningful antistaphylococcal activity possessed by cefdinir and cefprozil [2]. The trihydrate crystalline form is also more stable than the anhydrous form under standard storage conditions [3]. These quantifiable differences in potency, spectrum, and physicochemical stability directly impact procurement decisions for reference standards, formulation development, and clinical trial material sourcing.

Cefixime Trihydrate CAS 125110-14-7: Quantitative Differentiation Evidence Against Comparator Compounds


Cefixime Trihydrate: Superior Anti-H. influenzae Activity Versus Amoxicillin, Cefaclor, and Cefuroxime

Cefixime demonstrates superior in vitro activity against Haemophilus influenzae compared to amoxicillin, amoxicillin-clavulanic acid, cefaclor, and cefuroxime. All strains tested were inhibited by ≤1 mg/L of cefixime, regardless of β-lactamase production status [1]. This broad coverage of both β-lactamase-positive and β-lactamase-negative isolates represents a key differentiating factor from earlier-generation oral cephalosporins and penicillins, which exhibit reduced activity against β-lactamase-producing strains.

Haemophilus influenzae MIC90 respiratory tract infection antimicrobial susceptibility β-lactamase resistance

Cefixime Trihydrate: Highest Anti-H. pylori Activity Among Oral Third-Generation Cephalosporins

In a direct head-to-head in vitro comparison of three oral third-generation cephalosporins against 30 Helicobacter pylori strains, cefixime exhibited the highest antibacterial activity. The MIC values for cefixime were substantially lower than those for both cefpodoxime and ceftibuten [1]. This quantitative superiority positions cefixime trihydrate as the preferred reference compound among oral cephalosporins for H. pylori susceptibility testing and research applications.

Helicobacter pylori MIC50 MIC90 agar dilution third-generation cephalosporin

Cefixime Trihydrate: Solid-State Stability Advantage Over Anhydrous Form

The crystalline cefixime trihydrate form demonstrates superior stability compared to the anhydrous form under standard storage conditions. Partially dehydrated cefixime trihydrate becomes unstable due to a highly disordered crystal structure caused by loss of water of crystallization [1]. The trihydrate crystalline form is more stable than the anhydrous form, which is a critical consideration for procurement of reference standards and raw materials for pharmaceutical manufacturing [1].

solid-state stability dehydration crystallinity formulation development polymorph

Cefixime Trihydrate: Formulation-Dependent Bioavailability Differentiation

Cefixime trihydrate exhibits formulation-dependent absorption characteristics that differentiate it from alternative oral cephalosporins with distinct pharmacokinetic profiles. The absolute oral bioavailability ranges from 40% to 52% across 200 mg and 400 mg doses, with a serum half-life of 3 to 4 hours that is independent of dose and formulation [1]. Critically, the oral suspension produces approximately 25% to 50% higher average peak serum concentrations and 10% to 25% greater AUC compared to tablets [2]. This formulation-specific absorption necessitates careful consideration in clinical trial design and generic product development, as tablets and oral suspension are not bioequivalent and cannot be directly substituted [2].

bioavailability pharmacokinetics oral suspension tablet AUC Cmax formulation development

Cefixime Trihydrate: Differential Antibacterial Spectrum Profile Among Oral Cephalosporins

Cefixime trihydrate exhibits a distinctive antibacterial spectrum that differentiates it from other oral third-generation cephalosporins. Among third-generation oral cephalosporins, cefixime inhibits the broadest spectrum of Enterobacteriaceae, yet lacks any clinically meaningful antistaphylococcal activity—a key differentiating feature versus cefdinir, cefprozil, and cefpodoxime [1]. Against Klebsiella pneumoniae, the rank order of activity is cefixime > cefdinir = cefpodoxime > cefteram, as established in comparative studies [2]. Conversely, for Staphylococcus aureus (MSSA), cefdinir demonstrates high activity while cefixime shows only weak activity [2]. This spectrum profile necessitates organism-specific selection criteria that cannot be generalized across the oral cephalosporin class.

antibacterial spectrum Enterobacteriaceae Staphylococcus Streptococcus pneumoniae oral cephalosporin comparative activity

Cefixime Trihydrate CAS 125110-14-7: Evidence-Based Application Scenarios for Procurement and Research Use


Pharmaceutical Reference Standard Procurement for USP/EP Compendial Testing

Cefixime trihydrate (CAS 125110-14-7) is the specified crystalline form for USP and EP reference standards. The USP monograph mandates a potency range of 950-1030 µg/mg calculated on the anhydrous basis, with water content between 9.0% and 12.0%, and requires labeling to indicate the trihydrate form [7]. The trihydrate crystalline form provides superior stability compared to the anhydrous form, which is essential for maintaining reference standard integrity during storage and use [6]. Procurement specifications should require USP/EP reference standard grade material with documented multi-traceability to primary pharmacopoeial standards and certificate of analysis confirming compliance with compendial monograph specifications for assay, chromatographic purity (individual impurities ≤1.0%, total impurities ≤2.0%), and water content [7].

Microbiological Susceptibility Testing for Haemophilus influenzae Research

For laboratories conducting antimicrobial susceptibility testing or surveillance studies focused on Haemophilus influenzae, cefixime trihydrate provides quantifiably superior in vitro activity compared to alternative oral cephalosporins. With an MIC90 of 0.06 mg/L against H. influenzae, cefixime demonstrates 8-fold to 266-fold greater potency than cefuroxime (MIC90 = 2 mg/L) and cefaclor/cefprozil (MIC90 = 16 mg/L) [7]. Additionally, cefixime maintains activity against β-lactamase-producing isolates (MIC50 = MIC90 = 0.12 mg/L) [6]. This evidence supports procuring cefixime trihydrate reference standards specifically for H. influenzae susceptibility testing panels, β-lactamase stability investigations, and respiratory tract infection research requiring reliable Gram-negative pathogen coverage.

Formulation Development of Oral Suspension Products with Enhanced Bioavailability

Cefixime trihydrate oral suspension formulations achieve approximately 25-50% higher peak serum concentrations and 10-25% greater AUC compared to tablet formulations [7]. This formulation-dependent bioavailability profile necessitates specific selection of cefixime trihydrate raw material for suspension product development. The absolute oral bioavailability ranges from 40-52%, with a half-life of 3-4 hours that is independent of dose [6]. For generic product development and bioequivalence studies, sourcing cefixime trihydrate with documented particle size distribution, crystalline form verification, and dissolution profile characterization is essential, as these physicochemical properties directly impact the observed 25-50% bioavailability differential between dosage forms [7].

Helicobacter pylori Susceptibility Testing and Anti-H. pylori Drug Discovery

Cefixime trihydrate demonstrates the highest in vitro activity against Helicobacter pylori among oral third-generation cephalosporins, with an MIC50 of 0.06 µg/mL that is 8.3-fold lower than cefpodoxime (MIC50 = 0.5 µg/mL) and 33-fold lower than ceftibuten (MIC50 = 2.0 µg/mL) [7]. For laboratories conducting H. pylori susceptibility testing or researchers screening novel anti-H. pylori agents, cefixime trihydrate serves as the preferred oral cephalosporin reference compound due to this quantifiably superior potency. Procurement of cefixime trihydrate reference standards for H. pylori applications should prioritize documented purity and potency consistent with the MIC data reported in agar dilution assays under microaerophilic conditions [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefixime Trihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.